

Comparative Spectroscopic Analysis of 1-(4-Bromophenyl)-1-phenylethanol and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-1-phenylethanol

Cat. No.: B107916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for **1-(4-Bromophenyl)-1-phenylethanol** and its structural analogs, 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-phenylethanol. Due to the limited availability of public spectral data for **1-(4-Bromophenyl)-1-phenylethanol**, this guide focuses on presenting the available data for the aforementioned alternatives to aid in spectroscopic cross-referencing and characterization.

Data Presentation

The following tables summarize the key spectral data for 1,1-diphenylethanol and 1-(4-chlorophenyl)-1-phenylethanol.

Table 1: ^1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
1,1-diphenylethanol	Not specified	1.87 (3H, s), 5.52 (1H, s), 7.2 (2H, t), 7.31 (4H, dd), 7.46 (4H, d)[1][2]
1-(4-chlorophenyl)-1-phenylethanol	CDCl ₃	1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D ₂ O), 7.23-7.42 (m, 9H)[3]

Table 2: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
1,1-diphenylethanol	Not specified	Data available, specific shifts not detailed in search results. [4][5]
1-(4-chlorophenyl)-1-phenylethanol	Not specified	Predicted data available.[6]

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm ⁻¹)
1,1-diphenylethanol	Not specified	Data available, specific peaks not detailed in search results. [7][8][9]
1-(4-chlorophenyl)-1-phenylethanol	Membrane	3414, 3061, 2978, 2927, 2859, 1597, 1489, 1449, 1394[3]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key m/z Values
1,1-diphenylethanol	EI-B	183, 105, 77, 43, 198[5][10]
1-(4-chlorophenyl)-1-phenylethanol	Not specified	215, 217 [(M+1)-H ₂ O, (M+3)-H ₂ O][3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

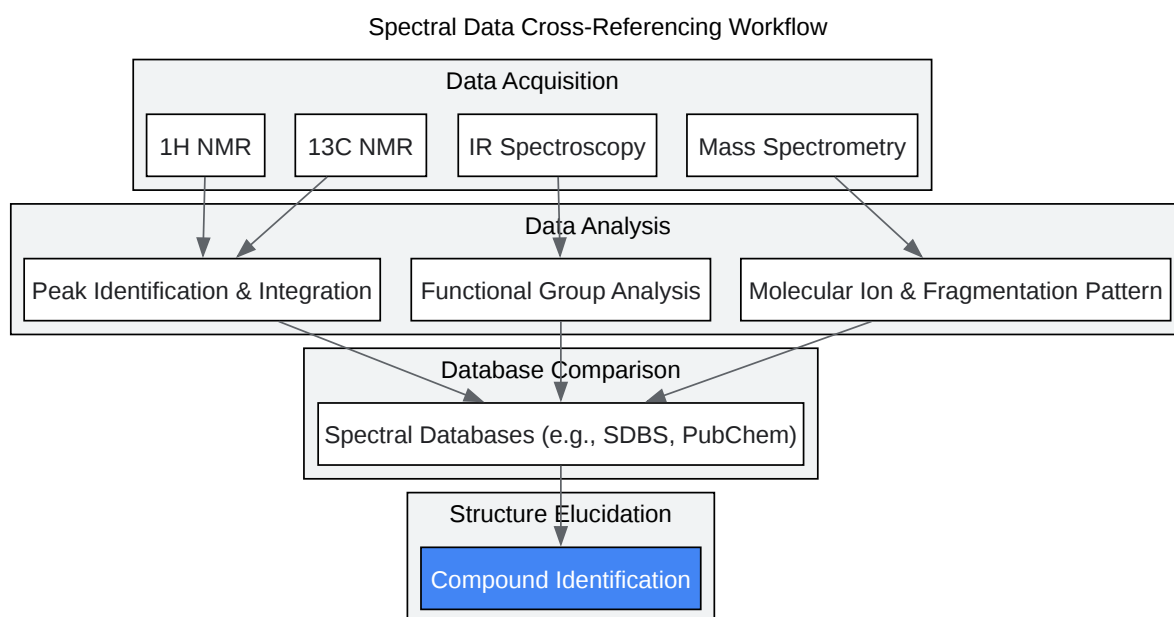
- **Sample Preparation (KBr Pellet):**
 - Grind a small amount of the solid sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:**
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate a mass spectrum.

Visualization

The following diagram illustrates a typical workflow for the cross-referencing of spectral data for compound identification.



[Click to download full resolution via product page](#)

Caption: Workflow for compound identification using spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved 1,1-diphenylethanol 1H NMR: 1.87 (3H, s), 5.52 (1H, | Chegg.com [chegg.com]
- 2. Solved The Product and NMR data table shown below is for | Chegg.com [chegg.com]
- 3. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]

- 4. 1,1-DIPHENYLETHANOL(599-67-7) ¹³C NMR spectrum [chemicalbook.com]
- 5. 1,1-Diphenylethanol | C₁₄H₁₄O | CID 69031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Investigation of H-bonds in 1,1-diphenylethanol by IR spectra measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,1-DIPHENYLETHANOL(599-67-7) IR Spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- To cite this document: BenchChem. [Comparative Spectroscopic Analysis of 1-(4-Bromophenyl)-1-phenylethanol and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107916#cross-referencing-spectral-data-for-1-4-bromophenyl-1-phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com